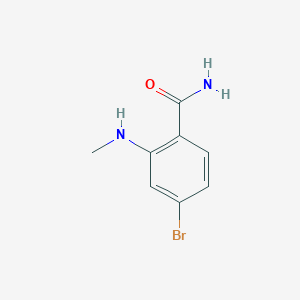

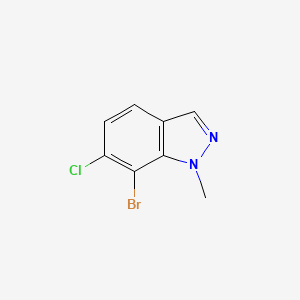

![molecular formula C8H6BrN3O2 B6304965 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid CAS No. 2090302-28-4](/img/structure/B6304965.png)

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

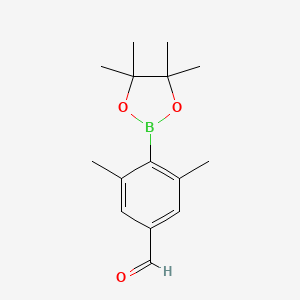

“5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid” is a chemical compound that is part of the pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized and evaluated as TRK inhibitors, which are associated with the proliferation and differentiation of cells .

Synthesis Analysis

The synthesis of these derivatives involves a process where the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C6H4BrN3 . The molecular weight of this compound is 198.02 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered in the synthesis process .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The SMILES string representation of this compound is Brc1cnc2[nH]ncc2c1 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Recent research has focused on the synthesis and chemical properties of pyrazolopyridine derivatives. These compounds are synthesized through various methods, including solvent and copper ion-induced processes, showcasing their versatility in organic chemistry. The synthesized compounds demonstrate potential in forming novel compounds with specific properties, such as the formation of pyridyl–pyrazole-3-one derivatives with crystal structure and cytotoxicity analyses (Huang et al., 2017). Another study highlights the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, indicating its importance as an intermediate in producing new insecticides (Niu Wen-bo, 2011).

Anticancer and Antibacterial Potential

The anticancer potential of organometallic complexes involving pyrazolo[3,4-b]pyridines has been investigated, with findings suggesting their role as cyclin-dependent kinase (Cdk) inhibitors, which could be vital in cancer treatment strategies (Stepanenko et al., 2011). Additionally, compounds derived from pyrazolo[4,3-b]pyridine have shown good antibacterial properties, underscoring their potential in combating bacterial infections (Maqbool et al., 2014).

Methodological Advances

The research also delves into methodological advances in synthesizing pyrazolo[4,3-b]pyridine derivatives. For example, a modified, economical, and efficient synthesis of variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones showcases the advancements in creating these compounds more effectively and sustainably (Khan et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

The compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . These pathways are associated with cell proliferation, differentiation, and survival . Continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties impact the bioavailability of the compound, making it a potential candidate for further exploration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TRKA, which in turn inhibits the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, it should be noted that the compound is flammable and may have certain toxicity to humans . During handling and storage, it should be kept away from sources of ignition and high temperatures . It is also important to avoid inhalation, ingestion, or skin contact . Proper safety measures, such as wearing gloves, glasses, and protective clothing, should be taken when handling the compound .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-methylpyrazolo[4,3-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-12-7-4(8(13)14)2-6(9)11-5(7)3-10-12/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMTXZYBVGPJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

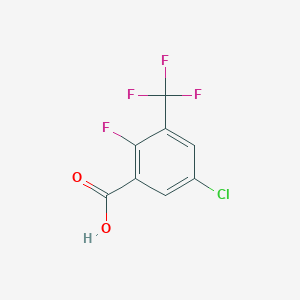

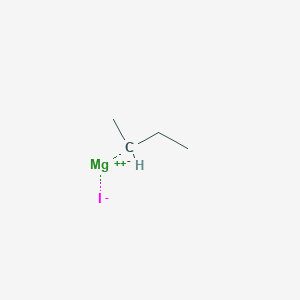

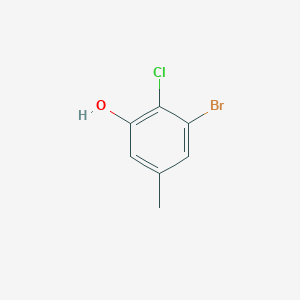

![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)